3-amino-4-(ethylcarbamoyl)benzoic Acid
Description
3-Amino-4-(ethylcarbamoyl)benzoic Acid is a benzoic acid derivative featuring an amino group at the 3-position and an ethylcarbamoyl substituent at the 4-position of the benzene ring. This compound is of significant interest in pharmaceutical and metabolic studies. For instance, it has been identified as a urinary metabolite of the insect repellent DEET (N,N-diethyl-meta-toluamide), highlighting its role in human xenobiotic metabolism . Its structure enables interactions with biological systems, making it a candidate for drug development intermediates, particularly in synthesizing benzimidazoles and other heterocycles .
Properties
CAS No. |
167627-62-5 |
|---|---|
Molecular Formula |
C10H12N2O3 |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
3-amino-4-(ethylcarbamoyl)benzoic acid |
InChI |
InChI=1S/C10H12N2O3/c1-2-12-9(13)7-4-3-6(10(14)15)5-8(7)11/h3-5H,2,11H2,1H3,(H,12,13)(H,14,15) |
InChI Key |
MXSIFULXRRWJGB-UHFFFAOYSA-N |
SMILES |
CCNC(=O)C1=C(C=C(C=C1)C(=O)O)N |
Canonical SMILES |
CCNC(=O)C1=C(C=C(C=C1)C(=O)O)N |
Synonyms |
Benzoic acid, 3-amino-4-[(ethylamino)carbonyl]- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The substituents on the benzoic acid backbone critically influence physicochemical and biological properties. Key analogs include:
Key Observations :
- Ethylcarbamoyl vs.
- Synthetic Yields: Catalytic hydrogenation methods for amino-substituted analogs yield 41–62%, influenced by steric hindrance from substituents .
Physicochemical Behavior in Extraction Systems
Benzoic acid derivatives exhibit distinct extraction efficiencies in emulsion liquid membranes (ELMs).
- Distribution Coefficients : Benzoic acid derivatives with electron-withdrawing groups (e.g., -COOH, -CONHEt) have higher distribution coefficients (m) than acetic acid, facilitating rapid ELM extraction .
- Diffusivity Trends: Mobility in membrane phases follows benzoic acid > acetic acid > phenol, suggesting that polar substituents like ethylcarbamoyl may reduce diffusivity relative to unsubstituted benzoic acid .
Toxicity and Quantitative Structure-Toxicity Relationships (QSTR)
QSTR models for benzoic acid derivatives reveal that molecular connectivity indices (0JA, 1JA) and cross-factor JB (0JA × 1JA) correlate with oral LD₅₀ in mice . Although data for this compound are unavailable, analogs with bulky substituents (e.g., cyclohexylamino) may exhibit lower toxicity due to reduced bioavailability. For example:
- Training Dataset : 39 benzoic acids used for model development showed that higher connectivity indices correspond to lower LD₅₀ (higher toxicity) .
- DEET Metabolite Implications: As a metabolite, this compound’s low acute toxicity in humans is suggested by its rapid excretion and lack of association with kidney/liver disease in population studies .
Antioxidant Activity
While cinnamic acid derivatives (e.g., ferulic acid) outperform benzoic acids in antioxidant activity due to conjugated double bonds, substituents in this compound may confer unique bioactivity. Notably:
- Hydroxyl vs. Amino Groups: Antioxidant activity in benzoic acids increases with hydroxyl groups (e.g., protocatechuic acid: 3,4-di-OH). The amino and ethylcarbamoyl groups in the target compound likely redirect its biological role toward receptor binding or metabolic modulation rather than radical scavenging .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
